[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(5,6-dimethyl-1-benzofuran-3-yl)acetate
Description
Properties
IUPAC Name |
[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(5,6-dimethyl-1-benzofuran-3-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-12(2)20(5,11-21)22-18(23)10-26-19(24)8-15-9-25-17-7-14(4)13(3)6-16(15)17/h6-7,9,12H,8,10H2,1-5H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZJPIPCNFJPBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC=C2CC(=O)OCC(=O)NC(C)(C#N)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(5,6-dimethyl-1-benzofuran-3-yl)acetate (CAS Number: 876944-32-0) has garnered interest due to its potential biological activities, particularly in the realm of neuropharmacology. Its structure suggests that it may interact with various biological targets, including enzymes and receptors involved in neurological disorders.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N2O4 |
| Molecular Weight | 356.422 g/mol |
| IUPAC Name | This compound |
Research indicates that compounds similar to this one may act as monoamine oxidase inhibitors (MAO-Is) . MAO-A and MAO-B are critical enzymes in the metabolism of neurotransmitters such as serotonin and dopamine. Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, which is beneficial in treating conditions like depression and Parkinson's disease .
Biological Activity
- Neuroprotective Effects : Studies have shown that certain benzofuran derivatives exhibit neuroprotective properties, potentially reducing oxidative stress and apoptosis in neuronal cells. This activity is crucial for developing treatments for neurodegenerative diseases .
- Antidepressant Potential : The compound's structural similarities to known antidepressants suggest it may possess similar efficacy. Research on related compounds has highlighted their ability to enhance mood and alleviate depressive symptoms through monoamine modulation .
- Selectivity for MAO Isoforms : The compound's selectivity towards MAO-A or MAO-B can significantly influence its therapeutic profile. For instance, MAO-A inhibition is often associated with antidepressant effects, while MAO-B inhibition is linked with neuroprotective outcomes in Parkinson's disease .
Case Study 1: Monoamine Oxidase Inhibition
A study focusing on a series of benzofuran derivatives demonstrated that modifications in their structure led to varying degrees of MAO-A and MAO-B inhibition. The results indicated that compounds with a rigid structure showed enhanced binding affinity, suggesting that this compound might exhibit similar characteristics .
Case Study 2: Neuroprotective Properties
In vitro studies have indicated that related compounds can protect neuronal cells from oxidative damage induced by neurotoxins. These findings support the hypothesis that the compound may help mitigate the effects of neurodegenerative diseases by preserving neuronal integrity and function .
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzofuran Derivatives
Key Observations:
Key Observations:
- The target compound’s cyano group and dimethyl substituents may confer improved blood-brain barrier penetration compared to sulfonyl or carboxylic acid derivatives, making it suitable for neurological applications .
- Sulfinyl/sulfanyl analogues demonstrate broader antimicrobial and antitumor activities, likely due to redox-active sulfur moieties .
Physicochemical Properties :
- LogP : The 5,6-dimethyl groups increase LogP compared to methoxy or carboxylic acid derivatives, enhancing membrane permeability .
- Solubility: Ester derivatives generally exhibit lower aqueous solubility than carboxylic acids, though the cyano group may mitigate this via dipole interactions .
Crystallographic and Stability Data
- Intermolecular Interactions: Benzofuran derivatives stabilize via C–H⋯O hydrogen bonds and π-π stacking (e.g., ). The target compound’s cyano group may form additional dipole interactions, improving crystal packing .
- Stability: Sulfinyl derivatives are prone to redox degradation, whereas the target compound’s cyano and amide groups suggest hydrolytic stability at physiological pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
